N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate methylating agent.
Formation of the Piperidine Ring: Using a thiophene derivative and a piperidine precursor.
Coupling Reactions: Combining the benzothiazole and piperidine intermediates through acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the benzothiazole ring.
Substitution: Various substitution reactions could occur, especially on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide: can be compared with other benzothiazole derivatives, thiophene-containing compounds, and piperidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-13-4-5-15-17(11-13)25-19(20-15)21-18(23)12-22-8-6-14(7-9-22)16-3-2-10-24-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZSQDQSRMIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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